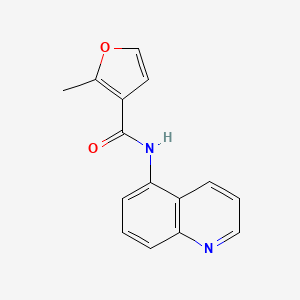
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies.
Mécanisme D'action
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide targets the BTK pathway by irreversibly binding to the cysteine residue in the active site of BTK. This prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has been shown to inhibit B-cell proliferation and induce apoptosis in preclinical models of B-cell malignancies. Additionally, 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has been found to modulate the tumor microenvironment by reducing the production of cytokines and chemokines that promote tumor growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide in lab experiments is its specificity for the BTK pathway, which allows for the targeted inhibition of B-cell proliferation and survival. However, 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide may not be effective in all B-cell malignancies, and its efficacy may be dependent on the genetic profile of the tumor.
Orientations Futures
There are several potential future directions for the development of 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide as a therapeutic agent for B-cell malignancies. These include:
- Combination therapy: 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide may be used in combination with other anti-cancer agents to enhance its efficacy and reduce the likelihood of drug resistance.
- Biomarker identification: Biomarkers may be identified that predict which patients are most likely to respond to 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide treatment.
- Clinical trials: Clinical trials are ongoing to evaluate the safety and efficacy of 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide in patients with B-cell malignancies. Further studies are needed to determine the optimal dosing and treatment schedule for 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide.
Méthodes De Synthèse
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide can be synthesized using a multi-step process that involves the coupling of 2-methylfuran-3-carboxylic acid with quinoline-5-amine, followed by the addition of various reagents to form the final product. The synthesis of 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has shown potent anti-tumor activity and has been found to synergize with other anti-cancer agents.
Propriétés
IUPAC Name |
2-methyl-N-quinolin-5-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-11(7-9-19-10)15(18)17-14-6-2-5-13-12(14)4-3-8-16-13/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAZZLVYINLRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

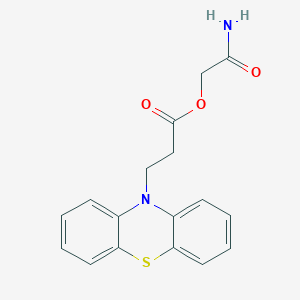
![7,9-dichloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7467555.png)
![[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467568.png)
![ethyl 2-[[2-[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467576.png)
![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)
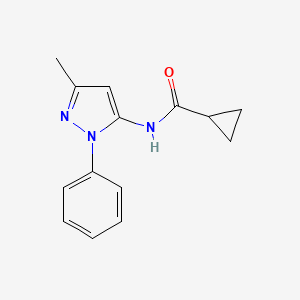
![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)

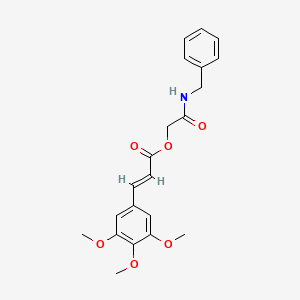
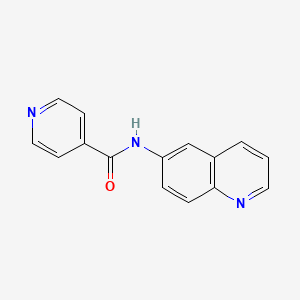
![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)
